molecular formula C10H12ClN3O2 B578106 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 1208087-83-5

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No. B578106
CAS RN: 1208087-83-5
M. Wt: 241.675
InChI Key: FHKSKATXLAGIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1208087-83-5 . It has a molecular weight of 241.68 and its IUPAC name is 1-(2-chloro-4-pyrimidinyl)-4-piperidinecarboxylic acid . The compound is a white to off-white solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12ClN3O2/c11-10-12-4-1-8(13-10)14-5-2-7(3-6-14)9(15)16/h1,4,7H,2-3,5-6H2,(H,15,16) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a white to off-white solid . It has a molecular weight of 241.68 . The compound should be stored in a refrigerator .

Scientific Research Applications

Aurora Kinase Inhibition

The compound has been identified as an Aurora kinase inhibitor, suggesting its potential utility in cancer treatment. Aurora kinases are crucial for cell division, and their inhibition can halt the proliferation of cancer cells. A specific compound, (2S, 4S)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyridyl]methyl]-2-methyl-piperidine-4-carboxylic acid, has been highlighted for its ability to inhibit Aurora A, a protein kinase involved in the regulation of mitosis, thereby offering a therapeutic strategy against various cancers (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Activity

Several studies have focused on synthesizing new compounds with the core structure of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid to evaluate their antimicrobial properties. For instance, derivatives synthesized for their antimicrobial activity exhibited variable and modest effects against bacteria and fungi. This suggests the compound's potential as a scaffold for developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Anticancer Activity

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These activities are crucial for anticancer effects, as inhibiting angiogenesis can starve tumors of their blood supply, and DNA cleavage can induce apoptosis in cancer cells. Among these compounds, specific derivatives showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Vinaya Kambappa, G. K. Chandrashekara, N. D. Rekha, Prasanna D. Shivaramu, Komaraiah Palle, 2017).

Fungicidal and Antiviral Activities

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm. The hazard statements associated with it are H302, H315, H319, H332, H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, harm if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-10-12-4-1-8(13-10)14-5-2-7(3-6-14)9(15)16/h1,4,7H,2-3,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKSKATXLAGIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672069
Record name 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1208087-83-5
Record name 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208087-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.